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Compound of Interest

Ethyl 4,4-
Compound Name:
difluorocyclohexanecarboxylate

Cat. No. B063153

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einfihrung: Ethyl-4,4-difluorcyclohexancarboxylat ist ein wertvolles Ausgangsmaterial in der
organischen Synthese, inshesondere fir die Entwicklung von pharmazeutischen Wirkstoffen
und neuartigen Materialien. Die geminale Difluorgruppe am Cyclohexanring kann die
Lipophilie, metabolische Stabilitat und das Konformationsprofil eines Molekiils entscheidend
beeinflussen. Die Esterfunktionalitat dient als vielseitiger Anknupfungspunkt fiir eine Reihe von
chemischen Umwandlungen. Diese Anwendungsbeschreibung bietet detaillierte Protokolle flr
die wichtigsten Derivatisierungsreaktionen dieses Molekiils, um Wissenschaftlern eine
praktische Anleitung fuir die Synthese neuer Analoga zu geben. Die hier beschriebenen
Protokolle basieren auf etablierten Standardreaktionen fur Carbonsaureester.

Hydrolyse (Verseifung) zur 4,4-
Difluorcyclohexancarbonsaure

Die basische Hydrolyse, auch Verseifung genannt, ist eine fundamentale Reaktion zur
Umwandlung von Estern in die entsprechende Carbonsaure.[1][2] Diese Reaktion ist in der
Regel irreversibel, da das gebildete Carboxylat-Anion unter basischen Bedingungen stabil ist.
[2] Die freie Carbonsaure wird anschlieend durch Anséuern freigesetzt.
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Experimentelles Protokoll

Reaktionsaufbau: In einem 100-mL-Rundkolben, ausgestattet mit einem Rickflusskihler
und einem Magnetriihrer, wird Ethyl-4,4-difluorcyclohexancarboxylat (1 Aquiv.) in Ethanol
(ca. 10 Volumenteile) geldst.

Reagenzzugabe: Eine wassrige Losung von Natriumhydroxid (NaOH, 2-3 Aquiv., z.B. 2 M)
wird zur gerthrten Lésung hinzugefugt.[3]

Reaktionsdurchfuihrung: Die Reaktionsmischung wird fir 2-4 Stunden unter Rickfluss
erhitzt. Der Fortschritt der Reaktion kann mittels Dinnschichtchromatographie (DC) verfolgt
werden.

Aufarbeitung: Nach Abkuhlen auf Raumtemperatur wird das Ethanol am
Rotationsverdampfer entfernt. Der wéassrige Ruckstand wird mit Diethylether oder
Ethylacetat gewaschen, um nicht umgesetztes Ausgangsmaterial zu entfernen.

Ansauern: Die wassrige Phase wird in einem Eisbad gekuhlt und unter kraftigem Ruhren
langsam mit konzentrierter Salzsaure (HCI) angesauert, bis ein pH-Wert von ca. 1-2 erreicht
ist. Die ausgefallene Carbonséaure wird sichtbar.

Isolierung: Der Feststoff wird durch Vakuumfiltration abgetrennt, mit kaltem Wasser
gewaschen und im Vakuum getrocknet. Alternativ kann das Produkt durch Extraktion mit
einem organischen Losungsmittel (z.B. Ethylacetat) isoliert werden.

Reinigung: Falls erforderlich, kann die rohe 4,4-Difluorcyclohexancarbonséure durch
Umkristallisation gereinigt werden.

Tabellarische Zusammenfassung der
Reaktionsparameter
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Parameter

Wert | Beschreibung

Stochiometrie (Ester:Base)

1:2-3

Reagenzien

NaOH, KOH oder LIOH[3]

Lésungsmittel

Ethanol / Wasser-Gemisch

Temperatur Rickfluss (ca. 80-100 °C)
Reaktionszeit 2 - 4 Stunden
Aufarbeitung Ansauern mit HCI

Diagramm des Arbeitsablaufs
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Workflow: Esterhydrolyse
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Abbildung 1: Schematischer Arbeitsablauf der Hydrolyse.

Reduktion zum (4,4-Difluorcyclohexyl)methanol

Die Reduktion von Estern zu priméren Alkoholen ist eine wichtige Transformation, die
typischerweise starke Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) erfordert.[4][5]
Schwéachere Reagenzien wie Natriumborhydrid (NaBHa4) sind im Allgemeinen nicht reaktiv
genug, um Ester zu reduzieren.
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Experimentelles Protokoll

Reaktionsaufbau: Ein trockener 250-mL-Dreihalskolben wird mit einem Tropftrichter, einem
Ruckflusskuhler (mit Trockenrohr) und einem Stickstoffeinlass ausgestattet. Der Kolben wird
mit trockenem Diethylether oder Tetrahydrofuran (THF) befullt.

Reagenzzugabe: Lithiumaluminiumhydrid (LiAIHa, 1.5-2 Aquiv.) wird vorsichtig und
portionsweise unter Stickstoffatmosphére in das Losungsmittel suspendiert. Die Suspension
wird auf 0 °C gekuhlt (Eisbad).

Substratzugabe: Ethyl-4,4-difluorcyclohexancarboxylat (1 Aquiv.), gelost in trockenem THF,
wird langsam uber den Tropftrichter zu der gerihrten LiAlHa-Suspension gegeben, sodass
die Innentemperatur 10 °C nicht Ubersteigt.[6]

Reaktionsdurchfuihrung: Nach beendeter Zugabe wird die Kiihlung entfernt und die
Mischung fur 1-3 Stunden bei Raumtemperatur gerihrt oder bis die Reaktion laut DC-
Analyse vollstandig ist.

Quenchen (Hydrolyse): Die Reaktionsmischung wird erneut auf 0 °C gekihlt. Zur Zersetzung
des Uberschissigen Hydrids und des Aluminiumkomplexes wird vorsichtig und nacheinander
Wasser (X mL), gefolgt von 15%iger wassriger NaOH-LOsung (X mL) und erneut Wasser (3X
mL) zugetropft (Fieser-Methode). Dabei bildet sich ein gut filtrierbarer, kérniger
Niederschlag.

Isolierung: Der anorganische Feststoff wird abfiltriert und mit THF oder Diethylether
nachgewaschen. Das Filtrat wird Gber wasserfreiem Magnesiumsulfat (MgSOa4) getrocknet.

Reinigung: Nach dem Abfiltrieren des Trockenmittels wird das Lésungsmittel am
Rotationsverdampfer entfernt. Der rohe Alkohol kann durch Saulenchromatographie
(Silicagel) oder Destillation gereinigt werden.

Tabellarische Zusammenfassung der
Reaktionsparameter
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Parameter

Wert | Beschreibung

Stochiometrie (Ester:LiAlH4)

1:1.5-2

Reagenz

Lithiumaluminiumhydrid (LiAlH4)

Lésungsmittel

Anhydrous Diethylether oder THF

Temperatur 0 °C bis Raumtemperatur
Reaktionszeit 1 - 3 Stunden
Aufarbeitung Sequentielle Zugabe von H20, NaOH(aq), H20

Diagramm des Reaktionsschemas

Ethyl-4,4-difluor-
cyclohexancarboxylat

1. LiAIH4, THF
2. H20 (workup)

(4,4-Difluorcyclohexyl)-
methanol

Click to download full resolution via product page

Abbildung 2: Reduktion des Esters zum priméaren Alkohol.

Aminolyse zur Bildung von Amiden

Die direkte Reaktion eines Esters mit einem Amin zur Bildung eines Amids (Aminolyse) ist

maglich, erfordert jedoch oft erh6hte Temperaturen, da die Alkoxid-Abgangsgruppe (hier:

Ethoxid) relativ basisch ist.[7] Die Reaktion ist besonders nititzlich zur Herstellung von

primaren, sekundaren und tertidren Amiden.[7]

Experimentelles Protokoll

» Reaktionsaufbau: In einem druckfesten Reaktionsgefald (z.B. Schlenkrohr oder Autoklav)

wird Ethyl-4,4-difluorcyclohexancarboxylat (1 Aquiv.) vorgelegt.
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e Reagenzzugabe: Ein Uberschuss des gewiinschten Amins (z.B. eine 2 M Lsung von
Ammoniak in Methanol fur das primare Amid, oder 3-5 Aquivalente eines fliissigen
primaren/sekundaren Amins) wird hinzugeftgt.

 Reaktionsdurchfiihrung: Das GefaR wird sicher verschlossen und in einem Olbad auf 80-120
°C erhitzt. Die Reaktion wird fur 12-48 Stunden gerthrt und mittels DC oder LC-MS
uberwacht.

o Aufarbeitung: Nach dem Abkuhlen wird das Reaktionsgemisch im Vakuum eingeengt, um
Uberschussiges Amin und Losungsmittel zu entfernen.

e |solierung: Der Ruckstand wird in einem geeigneten Losungsmittel wie Ethylacetat oder
Dichlormethan aufgenommen und mit verdiinnter Saure (z.B. 1 M HCI) und anschlieRend mit
gesattigter Natriumbicarbonatlésung gewaschen, um nicht umgesetztes Amin und
saure/basische Verunreinigungen zu entfernen.

e Reinigung: Die organische Phase wird getrocknet (z.B. Gber Na2S0Oa.), filtriert und eingeengt.
Das rohe Amid wird durch Umkristallisation oder Sdulenchromatographie gereinigt.

Tabellarische Zusammenfassung der

Reaktionsparameter
Parameter Wert | Beschreibung
Stochiometrie (Ester:Amin) 1: >3 (oder Amin als Losungsmittel)
Reagenzien NHs, Primare oder sekundare Amine
Ldsungsmittel Oft kein zuséatzliches, oder polare aprotische LM
Temperatur 80 - 120 °C (im geschlossenen Gefal)
Reaktionszeit 12 - 48 Stunden
Aufarbeitung Extraktive wassrige Aufarbeitung

Diagramm der logischen Beziehung
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Abbildung 3: Reaktanten zur Synthese von Amiden.

Reaktion mit Grighard-Reagenzien zu tertidren
Alkoholen

Ester reagieren mit zwei Aquivalenten eines Grignard-Reagenz zu tertiaren Alkoholen.[8] Die

erste Addition flhrt zu einem instabilen tetraedrischen Intermediat, das unter Abspaltung von

Ethoxid zu einem Keton kollabiert. Dieses Keton ist reaktiver als der Ausgangsester und

reagiert sofort mit einem zweiten Aquivalent des Grignard-Reagenz.[8]

Experimentelles Protokoll

Reaktionsaufbau: Ein trockener Dreihalskolben wird unter Stickstoffatmosphére mit einem
Tropftrichter und einem Ruckflusskihler ausgestattet.

Substratzugabe: Ethyl-4,4-difluorcyclohexancarboxylat (1 Aquiv.) wird in trockenem
Diethylether oder THF gel6st und in den Kolben gegeben. Die Losung wird auf O °C gekdhilt.

Reagenzzugabe: Das Grignard-Reagenz (z.B. Methylmagnesiumbromid, 2.2-2.5 Aquiv. in
THF/Ether) wird langsam Uber den Tropftrichter zugegeben, wobei die Temperatur unter 10
°C gehalten wird.

Reaktionsdurchfiihrung: Nach der Zugabe wird die Mischung auf Raumtemperatur erwarmt
und fir weitere 1-2 Stunden geruhrt, bis die Umsetzung vollstandig ist (DC-Kontrolle).

Quenchen: Die Reaktion wird durch vorsichtiges, langsames Zutropfen von gesattigter
wassriger Ammoniumchlorid (NH4Cl)-Lésung bei 0 °C beendet.[9]
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» Aufarbeitung: Die Mischung wird in einen Scheidetrichter tberfiihrt. Die organische Phase
wird abgetrennt und die wéassrige Phase mehrmals mit Diethylether extrahiert.

» Reinigung: Die vereinigten organischen Phasen werden mit Wasser und gesattigter
Kochsalzldsung gewaschen, Uber Na2SOa4 getrocknet und im Vakuum eingeengt. Das
Rohprodukt wird mittels Saulenchromatographie gereinigt, um den gewinschten tertiaren
Alkohol zu erhalten.

Tabellarische Zusammenfassung der

Reaktionsparameter
Parameter Wert | Beschreibung
Stochiometrie (Ester:Grignard) 1:22.2
Reagenz Organomagnesiumhalogenide (R-MgX)
Lésungsmittel Anhydrous Diethylether oder THF
Temperatur 0 °C bis Raumtemperatur
Reaktionszeit 1 - 3 Stunden
Aufarbeitung Quenchen mit ges. NH4Cl-L6sung

Diagramm des Reaktionsverlaufs
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Abbildung 4: Stufenweiser Verlauf der Grignard-Reaktion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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reactions-of-ethyl-4-4-difluorocyclohexanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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